2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a bromophenyl group, a thiazolopyridine moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolopyridine core, followed by the introduction of the bromophenyl group and the acetamide linkage. Key steps may include:
Formation of the Thiazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).
Amidation: Coupling of the bromophenyl derivative with the thiazolopyridine core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The acetamide linkage can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- 2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- 2-(4-iodophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, the bromine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIGVMLRHKHSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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